N-(3-ethynylphenyl)thiophene-2-carboxamide
Overview
Description
N-(3-ethynylphenyl)thiophene-2-carboxamide: is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a halogenated aromatic compound reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the thiophene-2-carboxylic acid with an amine, in this case, 3-ethynylaniline, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-(3-ethynylphenyl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with biological targets through its ethynyl and thiophene groups is of significant interest.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to the inhibition of key biological pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- N-(3-bromophenyl)thiophene-2-carboxamide
- N-(3-methoxyphenyl)thiophene-2-carboxamide
Comparison: N-(3-ethynylphenyl)thiophene-2-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to its hydroxy, bromo, and methoxy analogs. The ethynyl group enhances the compound’s ability to participate in click chemistry and other coupling reactions, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
N-(3-ethynylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h1,3-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJANKBAFHSGNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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